
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an indane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic trifluoromethylthiolation of phenols using reagents such as N-(trifluoromethylsulfanyl)aniline in the presence of boron trifluoride diethyl etherate . The reaction conditions often require an acidic medium to facilitate the electrophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic trifluoromethylthiolation processes, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indane ring or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid can be used for selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of trifluoromethylsulfoxides or sulfones.
Reduction: Formation of the corresponding amine without the trifluoromethylsulfanyl group.
Substitution: Various substituted indane derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins more effectively . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylsulfoxides: Compounds with a trifluoromethylsulfinyl group.
Trifluoromethylsulfones: Compounds with a trifluoromethylsulfonyl group.
Uniqueness
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C10H10F3NS |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 |
Clé InChI |
MFZHDQPXYIXDLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=CC(=C2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
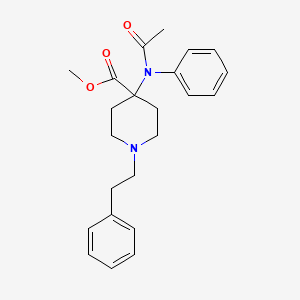


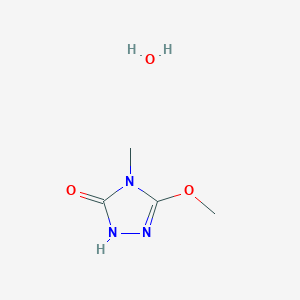
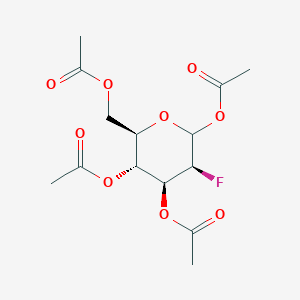
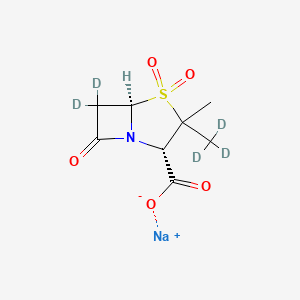
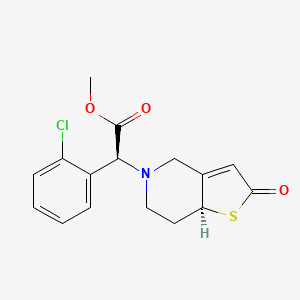
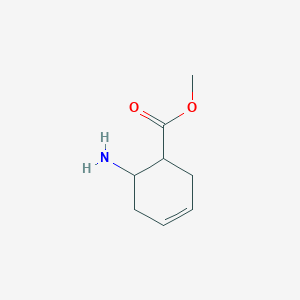
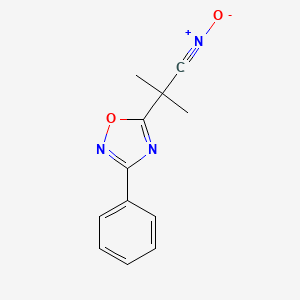
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
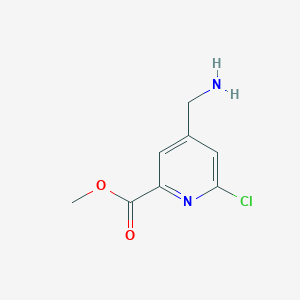
![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)

